

1-(2-Imidazol-1-yl-ethyl)-piperazine discovery and history

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Compound of Interest

Compound Name: 1-(2-Imidazol-1-yl-ethyl)-piperazine

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An In-depth Technical Guide to the **1-(2-Imidazol-1-yl-ethyl)-piperazine** Scaffold: Synthesis, Pharmacological Significance, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the **1-(2-imidazol-1-yl-ethyl)-piperazine** core, a significant scaffold in modern medicinal chemistry. While the specific discovery and history of this exact molecule are not extensively documented in publicly available literature, its constituent parts—the imidazole and piperazine rings—are ubiquitous in pharmaceuticals. This document will explore the synthesis, chemical properties, and the vast therapeutic potential of this scaffold by examining its derivatives and their roles in targeting various disease pathways.

Introduction: The Strategic Importance of the Imidazole and Piperazine Moieties

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine. Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, makes it a privileged structure in enzyme active sites and a versatile component in drug design.

Similarly, the piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, is a common scaffold in drug development. Its conformational flexibility and the ability to modify its nitrogen atoms allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.

The combination of these two moieties in the **1-(2-imidazol-1-yl-ethyl)-piperazine** scaffold creates a versatile platform for the development of novel therapeutics. The ethyl linker provides a flexible spacer between the two heterocyclic systems, allowing for optimal interaction with biological targets.

Synthetic Strategies for **1-(2-Imidazol-1-yl-ethyl)-piperazine**

A plausible and efficient synthesis of **1-(2-imidazol-1-yl-ethyl)-piperazine** can be designed based on established nucleophilic substitution reactions. A detailed experimental protocol for a potential synthetic route is provided below.

Experimental Protocol: Synthesis of **1-(2-Imidazol-1-yl-ethyl)-piperazine**

Objective: To synthesize **1-(2-imidazol-1-yl-ethyl)-piperazine** from imidazole and a suitable piperazine derivative.

Materials:

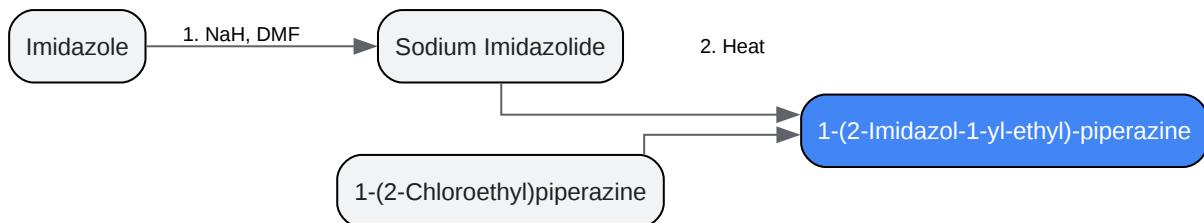
- Imidazole
- 1-(2-Chloroethyl)piperazine dihydrochloride
- Sodium hydride (NaH) 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Dichloromethane (DCM)
- Methanol (MeOH)

Procedure:

- Deprotonation of Imidazole: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of imidazole (1.0 eq) in anhydrous DMF is added dropwise. The reaction mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of imidazole.
- Nucleophilic Substitution: A solution of 1-(2-chloroethyl)piperazine dihydrochloride (1.1 eq) and a suitable base (e.g., triethylamine, 2.5 eq) in anhydrous DMF is added to the reaction mixture. The reaction is then heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude product is purified by column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent, to afford pure **1-(2-imidazol-1-yl-ethyl)-piperazine**.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

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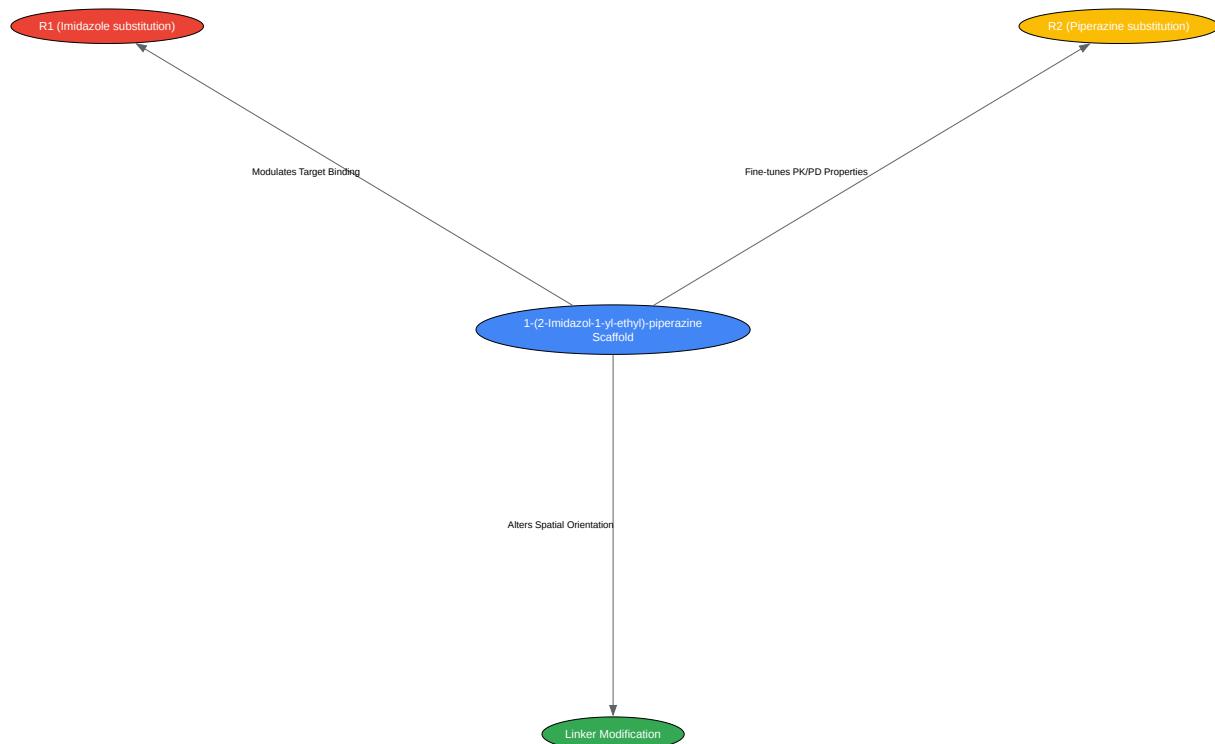
Caption: Proposed synthetic pathway for **1-(2-imidazol-1-yl-ethyl)-piperazine**.

Pharmacological Significance and Structure-Activity Relationship (SAR) Insights

The **1-(2-imidazol-1-yl-ethyl)-piperazine** scaffold is a key component in a variety of pharmacologically active compounds. Its structural features allow for diverse interactions with biological targets, making it a valuable starting point for drug discovery programs. The table below summarizes the biological activities of several complex molecules that incorporate a similar imidazolyl- or benzimidazolyl-ethyl-piperazine core.

Compound Class	Biological Target	Therapeutic Area	Key Structural Features
Benzimidazole Derivatives[1]	c-Myc	Oncology (Lung Cancer)	The benzimidazole core mimics a key interaction domain, while the ethyl-piperidine moiety likely enhances solubility and cell permeability.
Imidazo[1,2-a]pyridine Derivatives (e.g., GLPG1690)[2][3]	Autotaxin	Idiopathic Pulmonary Fibrosis	The piperazine group serves as a linker to a side chain that optimizes pharmacokinetic properties and reduces off-target effects like hERG inhibition.
Triazolopyrazine Derivatives (e.g., Volitinib)[4]	c-Met	Oncology	The core structure, including an imidazo[1,2-a]pyridine linked to a piperazine, is crucial for binding to the c-Met kinase domain.

The versatility of the **1-(2-imidazol-1-yl-ethyl)-piperazine** scaffold in drug design is illustrated in the diagram below.

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Caption: Versatility of the **1-(2-Imidazol-1-yl-ethyl)-piperazine** scaffold in drug design.

Applications in Drug Discovery: Case Studies

The strategic incorporation of the imidazolyl-ethyl-piperazine motif has led to the discovery of potent and selective inhibitors for various therapeutic targets.

Case Study 1: c-Myc Inhibitors for Lung Cancer

The c-Myc protein is a critical driver in many human cancers, including lung cancer.^[1] A recent study describes the design of novel benzimidazole derivatives as c-Myc inhibitors.^[1] In these molecules, a substituted benzimidazole is connected via an ethyl linker to a piperidine ring, a close analog of piperazine. This design strategy aims to disrupt the interaction between c-Myc and its binding partner Max. The ethyl-piperidine portion of the molecule is crucial for optimizing the compound's anticancer activity and pharmacokinetic properties.^[1]

Case Study 2: Autotaxin Inhibitors for Idiopathic Pulmonary Fibrosis

Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in fibrosis.^{[2][3]} The clinical candidate GLPG1690 is a potent autotaxin inhibitor that features a complex chemical structure, including an imidazo[1,2-a]pyridine core linked to a piperazine moiety.^{[2][3]} The piperazine ring acts as a central scaffold, connecting the core to a side chain that was optimized to reduce off-target effects and improve the overall drug-like properties of the molecule.^{[2][3]}

Case Study 3: c-Met Inhibitors for Cancer Therapy

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Volitinib is a highly potent and selective c-Met inhibitor that incorporates an imidazo[1,2-a]pyridine group.^[4] While not containing the exact title scaffold, its discovery highlights the importance of the broader class of N-heterocyclic compounds linked to piperazine in kinase inhibitor design. The structure-activity relationship studies for these compounds often revolve around modifications of the piperazine substituent to enhance potency and selectivity.^[4]

Future Perspectives

The **1-(2-imidazol-1-yl-ethyl)-piperazine** scaffold will likely continue to be a valuable starting point for the design of new therapeutic agents. Its synthetic accessibility and the ability to easily

generate diverse libraries of derivatives make it an attractive core for high-throughput screening and lead optimization campaigns. Future research may focus on:

- Novel Kinase Inhibitors: The scaffold is well-suited for the development of new kinase inhibitors, leveraging the hydrogen bonding capabilities of the imidazole and the versatile substitution patterns of the piperazine.
- GPCR Ligands: The basic nitrogen of the piperazine ring is a common feature in ligands for G-protein coupled receptors.
- Antimicrobial Agents: Imidazole and piperazine derivatives have shown promise as antibacterial and antifungal agents.^[5]

Conclusion

The **1-(2-imidazol-1-yl-ethyl)-piperazine** core represents a privileged scaffold in medicinal chemistry. Its robust synthetic routes and the favorable physicochemical properties it imparts on molecules make it a cornerstone of many drug discovery projects. The case studies presented here underscore the immense potential of this scaffold in developing novel therapies for a wide range of diseases. As our understanding of disease biology deepens, the versatility of the **1-(2-imidazol-1-yl-ethyl)-piperazine** scaffold will undoubtedly be leveraged to create the next generation of targeted medicines.

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